BenchChemオンラインストアへようこそ!

4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one

Fragment-based drug discovery Hydrogen-bond topology Lead optimization

4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one (CAS 1125426-55-2, MFCD24760331) is a heterocyclic building block of molecular formula C₉H₉ClFN₃O and molecular weight 229.64 g/mol, consisting of a piperazin-2-one ring N-substituted at the 4-position with a 5-chloro-3-fluoropyridin-2-yl group. The commercially available material typically carries a certified purity of 98% (HPLC) and is supplied as a research intermediate for further synthetic elaboration.

Molecular Formula C9H9ClFN3O
Molecular Weight 229.64
CAS No. 1125426-55-2
Cat. No. B2855715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one
CAS1125426-55-2
Molecular FormulaC9H9ClFN3O
Molecular Weight229.64
Structural Identifiers
SMILESC1CN(CC(=O)N1)C2=C(C=C(C=N2)Cl)F
InChIInChI=1S/C9H9ClFN3O/c10-6-3-7(11)9(13-4-6)14-2-1-12-8(15)5-14/h3-4H,1-2,5H2,(H,12,15)
InChIKeyIZBZJQSBNMHCEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one (CAS 1125426-55-2): Procurement-Grade Physicochemical and Structural Baseline


4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one (CAS 1125426-55-2, MFCD24760331) is a heterocyclic building block of molecular formula C₉H₉ClFN₃O and molecular weight 229.64 g/mol, consisting of a piperazin-2-one ring N-substituted at the 4-position with a 5-chloro-3-fluoropyridin-2-yl group . The commercially available material typically carries a certified purity of 98% (HPLC) and is supplied as a research intermediate for further synthetic elaboration . Its computed physicochemical profile includes a predicted density of 1.403±0.06 g/cm³, a predicted boiling point of 439.2±45.0 °C, a LogP of approximately 0.93, a topological polar surface area (TPSA) of 45.23 Ų, three hydrogen-bond acceptor sites, and one hydrogen-bond donor site . The compound is classified under GHS07 with hazard statements H302, H315, H319, and H335 .

Why 4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one Cannot Be Replaced by Generic Piperazin-2-one or Unsubstituted Pyridylpiperazine Analogs


Simpler piperazin-2-one analogs—including the unsubstituted core (CAS 5625-67-2), 4-(pyridin-2-yl)piperazin-2-one, and 1-(5-chloro-3-fluoropyridin-2-yl)piperazine—differ fundamentally from the title compound in their hydrogen-bond donor/acceptor topology, lipophilicity, and electronic character conferred by the chloro and fluoro substituents. The carbonyl oxygen and the secondary lactam NH of the piperazin-2-one ring establish a specific H-bond donor–acceptor geometry (1 donor, 3 acceptors; TPSA 45.23 Ų) that is absent in the corresponding piperazine analog . The simultaneous presence of an electron-withdrawing chlorine at the pyridine 5-position and a fluorine at the 3-position modulates the electron density of the pyridyl nitrogen, which in structurally related pyridylpiperazine series has been shown to directly influence sigma receptor subtype selectivity (2-pyridylpiperazines preferentially favor σ₂ over σ₁ receptors) [1][2]. These cumulative differences mean that substituting the title compound with a des-chloro, des-fluoro, or des-carbonyl analog during fragment-based screening, lead optimization, or parallel library synthesis can result in divergent target engagement profiles, altered cellular permeability, and non-comparable SAR readouts.

Quantitative Differentiation Evidence: 4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one vs. Closest Structural Analogs


Hydrogen-Bond Donor Count Reduction vs. Unsubstituted Piperazin-2-one Confers Altered Molecular Recognition Capacity

4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one possesses exactly one hydrogen-bond donor (the lactam NH) and three hydrogen-bond acceptors (lactam carbonyl, pyridyl nitrogen, and the piperazine N4), as verified by its vendor-certified physicochemical profile . In contrast, the unsubstituted piperazin-2-one core (CAS 5625-67-2) presents two H-bond donors (one lactam NH and one secondary amine NH) and two H-bond acceptors [1]. The elimination of the secondary amine donor upon N4-arylation reduces the total H-bond donor count by one, which is critical for tuning membrane permeability and for avoiding undesired off-target interactions with proteins that recognize dual-donor motifs .

Fragment-based drug discovery Hydrogen-bond topology Lead optimization

Lipophilicity (LogP) Elevation Over Unsubstituted Piperazin-2-one Enables Improved Fragment Permeability

The experimentally derived or computed LogP of 4-(5-chloro-3-fluoropyridin-2-yl)piperazin-2-one is 0.928 (vendor-reported value) . For the unsubstituted piperazin-2-one core, the predicted LogP is approximately -0.8 to -0.5, representing a highly hydrophilic character that frequently limits cell permeability in fragment-based screens [1]. The introduction of the 5-chloro-3-fluoropyridin-2-yl substituent shifts the LogP by roughly +1.4 to +1.7 log units, placing the title compound in a more favorable lipophilicity range for passive membrane diffusion while remaining within typical fragment-like property space (LogP < 3) .

Lipophilicity optimization Fragment permeability Physicochemical profiling

The 5-Chloro-3-fluoropyridin-2-yl Moiety Is Present in a Potent Clinical-Stage BTK Inhibitor Pharmacophore (Class-Level Inference)

Although no direct enzymatic or cellular comparative data were identified for the title compound itself, structural analogs containing the identical 5-chloro-3-fluoropyridin-2-yloxy motif have demonstrated potent inhibition of Bruton's tyrosine kinase (BTK). Specifically, the compound (R)-5-amino-3-(4-((5-chloro-3-fluoropyridin-2-yl)oxy)phenyl)-1-(1-cyanopiperidin-3-yl)-1H-pyrazole-4-carboxamide (BDBM377824) exhibited an IC₅₀ of 7.60 nM against human BTK in a TR-FRET LanthaScreen assay, while showing an IC₅₀ of 50,000 nM against EGFR in the same assay format—a >6,500-fold selectivity window [1]. This demonstrates that the 5-chloro-3-fluoropyridin-2-yl moiety, when appropriately elaborated, can confer high-affinity kinase engagement and target selectivity. The title compound retains this aryl halide pharmacophoric element, making it a relevant synthetic entry point for BTK or related kinase inhibitor programs.

BTK inhibition Kinase inhibitor pharmacophore 5-Chloro-3-fluoropyridin-2-yl SAR

Sigma Receptor Subtype Preference Inferred from Pyridyl Nitrogen Position (2-Pyridyl Favors σ₂ Over σ₁)

A systematic study of pyridylpiperazine sigma ligands demonstrated that the position of the pyridyl nitrogen is a critical determinant of sigma-1 (σ₁) versus sigma-2 (σ₂) receptor subtype preference: (2-pyridyl)piperazines consistently favor σ₂ receptors, whereas (3-pyridyl)piperazines and (4-pyridyl)piperazines favor σ₁ receptors [1][2]. The title compound incorporates the 2-pyridyl connectivity pattern (the piperazin-2-one ring is attached at the pyridine 2-position), placing it in the σ₂-favoring structural class. Although the title compound itself was not directly assayed in this study, the class-level SAR provides a predictive framework: a purchaser seeking a σ₂-biased screening hit or lead scaffold should prioritize 2-pyridylpiperazine derivatives over 3- or 4-pyridyl regioisomers.

Sigma receptor pharmacology Pyridylpiperazine SAR CNS drug discovery

Recommended Procurement and Application Scenarios for 4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one Based on Verified Evidence


Kinase-Focused Fragment Library Design Requiring a Halogenated Pyridylpiperazinone Scaffold

Medicinal chemistry teams constructing targeted kinase inhibitor libraries can deploy 4-(5-chloro-3-fluoropyridin-2-yl)piperazin-2-one as a fragment-elaboration starting point. The 5-chloro-3-fluoropyridin-2-yl moiety has been validated in a potent BTK inhibitor (BDBM377824, BTK IC₅₀ = 7.60 nM) with >6,500-fold selectivity over EGFR [1], establishing the pharmacophoric relevance of this aryl halide motif. The piperazin-2-one lactam provides a single H-bond donor and three acceptor sites (TPSA 45.23 Ų) suitable for hinge-region binding interactions, while the LogP of ~0.93 keeps the fragment within acceptable permeability space for cellular target engagement .

Sigma-2 (σ₂) Receptor Probe Development Leveraging 2-Pyridyl Connectivity

Research groups investigating sigma-2 receptor pharmacology for oncology imaging or neuroprotective indications should select the title compound over 3-pyridyl or 4-pyridyl regioisomers. Published SAR demonstrates that 2-pyridylpiperazines preferentially engage σ₂ receptors, while 3- and 4-pyridyl analogs favor σ₁ [1]. This connectivity-dependent subtype bias cannot be achieved with regioisomeric building blocks, making the title compound uniquely suited as a synthetic intermediate for σ₂-biased ligand optimization campaigns.

Permeability-Conscious Fragment Growth Where Unsubstituted Piperazin-2-one Is Too Hydrophilic

In cell-based fragment screening cascades where the unsubstituted piperazin-2-one core (predicted LogP ≈ -0.8 to -0.5) fails to achieve adequate intracellular exposure, 4-(5-chloro-3-fluoropyridin-2-yl)piperazin-2-one (LogP = 0.928) offers a log-unit improvement in lipophilicity without exceeding fragment-like property guidelines [1]. The compound retains the synthetic versatility of the piperazin-2-one scaffold (amenable to N1-alkylation, carbonyl reduction, and ring functionalization) while providing a permeability advantage for cellular assays.

Parallel Library Synthesis Requiring a Mono-Hydrogen-Bond-Donor Piperazinone Core

Combinatorial chemistry and parallel synthesis workflows that require a piperazin-2-one building block with exactly one H-bond donor (to control the overall H-bond donor count of final library members) should select the title compound. The N4-arylation eliminates the secondary amine donor present in the unsubstituted core (reducing donors from 2 to 1), while the lactam NH and carbonyl maintain key molecular recognition features [1]. This property is critical for library design strategies that enforce a maximum of 3–4 total H-bond donors across final compounds to maintain oral bioavailability potential.

Quote Request

Request a Quote for 4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.